An In-depth Technical Guide to the Synthesis and Characterization of Rimonabant-d10 Hydrochloride
An In-depth Technical Guide to the Synthesis and Characterization of Rimonabant-d10 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Rimonabant-d10 Hydrochloride, a deuterated analog of the cannabinoid CB1 receptor antagonist, Rimonabant. Due to the limited availability of specific synthetic protocols and characterization data in publicly accessible literature, this document outlines a plausible synthetic pathway based on established methods for the non-deuterated compound and general principles of deuteration. It also details the expected analytical characterization of the target compound. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug metabolism studies who are interested in utilizing isotopically labeled compounds like Rimonabant-d10 Hydrochloride.
Introduction
Rimonabant is a selective antagonist of the cannabinoid type 1 (CB1) receptor that was initially developed as an anti-obesity drug.[1][2] It acts as an inverse agonist at the CB1 receptor, which is predominantly expressed in the central nervous system and peripheral tissues, playing a crucial role in appetite regulation and energy balance.[2][3] While Rimonabant demonstrated efficacy in weight reduction and improvement of metabolic parameters, it was withdrawn from the market due to an increased risk of psychiatric side effects, including depression and anxiety.[2]
Rimonabant-d10 is a deuterated version of Rimonabant, where ten hydrogen atoms on the piperidinyl moiety are replaced with deuterium atoms. This isotopic labeling makes it a valuable tool in various research applications, particularly as an internal standard for the quantification of Rimonabant in biological matrices using mass spectrometry-based assays.[4] The incorporation of deuterium can also subtly alter the pharmacokinetic profile of a drug, a concept known as the "deuterium effect," which can be explored in drug metabolism and pharmacokinetic (DMPK) studies.[5]
This guide details a proposed synthetic route and the expected analytical characterization of Rimonabant-d10 Hydrochloride.
Proposed Synthesis of Rimonabant-d10 Hydrochloride
The synthesis of Rimonabant-d10 Hydrochloride can be conceptually divided into two main parts: the synthesis of the deuterated intermediate, 1-aminopiperidine-d10, and its subsequent coupling with the pyrazole carboxylic acid core, followed by salt formation.
Synthesis of 1-Aminopiperidine-d10
A plausible route to 1-aminopiperidine-d10 starts from commercially available piperidine-d11. The synthesis involves the nitrosation of piperidine-d11 followed by reduction to the corresponding hydrazine.
Experimental Protocol:
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Step 1: Synthesis of 1-Nitrosopiperidine-d10.
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To a solution of piperidine-d11 (1.0 eq) in water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise.
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The mixture is then acidified with hydrochloric acid (2 M) while maintaining the temperature below 10 °C.
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The reaction is stirred for 1-2 hours at room temperature.
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The resulting oil is extracted with a suitable organic solvent (e.g., dichloromethane), and the organic layer is washed with saturated sodium bicarbonate solution and brine.
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The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield 1-nitrosopiperidine-d10.
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Step 2: Reduction to 1-Aminopiperidine-d10.
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The crude 1-nitrosopiperidine-d10 (1.0 eq) is dissolved in a suitable solvent such as diethyl ether or tetrahydrofuran.
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This solution is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) (1.5 eq) in the same solvent at 0 °C.
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The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
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The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.
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The resulting solid is filtered off, and the filtrate is dried over anhydrous potassium carbonate.
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The solvent is removed under reduced pressure, and the crude 1-aminopiperidine-d10 can be purified by distillation.
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Synthesis of Rimonabant-d10 Hydrochloride
The final steps involve the coupling of 1-aminopiperidine-d10 with the pre-synthesized 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride, followed by conversion to the hydrochloride salt. The synthesis of the pyrazole core can be achieved through several reported methods.[6][7]
Experimental Protocol:
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Step 1: Synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid.
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This intermediate can be synthesized according to literature procedures, for example, by the condensation of 4-chloropropiophenone with diethyl oxalate, followed by reaction with 2,4-dichlorophenylhydrazine to form the pyrazole ring, and subsequent hydrolysis of the resulting ester.[7]
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Step 2: Synthesis of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride.
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To a solution of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene), thionyl chloride (SOCl2) (1.5 eq) is added.
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A catalytic amount of dimethylformamide (DMF) is added, and the mixture is heated to reflux for 2-3 hours.
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The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.
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Step 3: Amide Coupling to form Rimonabant-d10.
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The crude 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbonyl chloride is dissolved in a dry, aprotic solvent like dichloromethane.
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The solution is cooled to 0 °C, and a solution of 1-aminopiperidine-d10 (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in dichloromethane is added dropwise.
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The reaction mixture is stirred at room temperature for several hours.
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The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude Rimonabant-d10 can be purified by column chromatography on silica gel.
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Step 4: Formation of Rimonabant-d10 Hydrochloride.
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The purified Rimonabant-d10 is dissolved in a suitable solvent like diethyl ether or ethyl acetate.
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A solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring.
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The precipitated solid is collected by filtration, washed with the solvent, and dried under vacuum to afford Rimonabant-d10 Hydrochloride.
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Synthesis Workflow Diagram:
Caption: Proposed synthetic workflow for Rimonabant-d10 Hydrochloride.
Characterization of Rimonabant-d10 Hydrochloride
The successful synthesis of Rimonabant-d10 Hydrochloride would be confirmed through various analytical techniques.
Physical Properties
| Property | Expected Value |
| Chemical Formula | C₂₂H₁₂D₁₀Cl₄N₄O |
| Molecular Weight | 510.31 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in chloroform and other organic solvents.[3] |
Spectroscopic Data
3.2.1. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the identity and isotopic purity of Rimonabant-d10 Hydrochloride.
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Expected Molecular Ion Peak: In high-resolution mass spectrometry (HRMS), the protonated molecule [M+H]⁺ would be observed at an m/z value corresponding to the exact mass of C₂₂H₁₂D₁₀Cl₄N₄O + H⁺. The calculated m/z for the most abundant isotopologue would be approximately 511.1. The isotopic pattern will be characteristic of a molecule containing three chlorine atoms.
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Fragmentation Pattern: The fragmentation pattern in MS/MS would be similar to that of non-deuterated Rimonabant, with key fragments showing a mass shift of +10 Da if they retain the piperidinyl-d10 moiety. For example, a common fragment of Rimonabant is the pyrazole core after cleavage of the amide bond. In Rimonabant-d10, the fragment corresponding to the piperidinyl-d10 amine would be observed at a higher m/z compared to the non-deuterated analog.
Experimental Protocol for LC-MS/MS Analysis:
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Chromatography: Reverse-phase HPLC using a C18 column.
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Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid.
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Ionization: Electrospray ionization (ESI) in positive mode.
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Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for quantification, or full scan mode for identification.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation.
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¹H NMR: The ¹H NMR spectrum of Rimonabant-d10 Hydrochloride will be significantly different from that of Rimonabant. The signals corresponding to the ten protons on the piperidine ring will be absent. The remaining signals for the aromatic protons and the methyl group on the pyrazole ring will be present at their characteristic chemical shifts.
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¹³C NMR: The ¹³C NMR spectrum will show signals for all 22 carbon atoms. The signals for the carbon atoms of the piperidinyl-d10 ring will be observed, but they will appear as multiplets due to coupling with deuterium (a spin-1 nucleus), and their signal intensity will be lower.
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²H NMR (Deuterium NMR): A ²H NMR spectrum would show a broad signal in the aliphatic region, confirming the presence of deuterium on the piperidine ring.
Experimental Protocol for NMR Analysis:
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Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
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Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Experiments: Standard ¹H, ¹³C, and optionally ²H NMR spectra. 2D NMR techniques like COSY and HSQC could be used to aid in the assignment of the non-deuterated protons.
Purity Analysis
The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC).
Experimental Protocol for HPLC Analysis:
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Column: A C18 reverse-phase column.[8]
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Mobile Phase: A mixture of acetonitrile and water, typically in a ratio of 75:25 (v/v).[8]
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Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 215 nm).[8]
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Purity Assessment: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
| Analytical Technique | Expected Results for Rimonabant-d10 Hydrochloride |
| Mass Spectrometry (MS) | [M+H]⁺: ~511.1 m/z. Isotopic pattern characteristic of 3 chlorine atoms. Fragmentation shows a +10 Da shift for fragments containing the piperidinyl-d10 group. |
| ¹H NMR | Absence of signals for the 10 protons on the piperidine ring. Presence of signals for aromatic protons and the methyl group. |
| ¹³C NMR | Signals for all 22 carbons. Carbons of the piperidinyl-d10 ring will show coupling to deuterium. |
| HPLC | A single major peak indicating high purity (>98%). |
Mechanism of Action and Signaling Pathway
Rimonabant, and by extension its deuterated analog, exerts its effects primarily through the blockade of the CB1 receptor.[2][9] The endocannabinoid system, which includes the CB1 receptor and its endogenous ligands (e.g., anandamide and 2-arachidonoylglycerol), is a key regulator of appetite, energy homeostasis, and reward pathways.[3]
Signaling Pathway Diagram:
Caption: Mechanism of action of Rimonabant at the CB1 receptor.
By acting as an inverse agonist, Rimonabant not only blocks the receptor but also reduces its basal level of activity.[10] This leads to a decrease in appetite and an increase in energy expenditure, contributing to weight loss.[9] Furthermore, Rimonabant has been shown to have direct effects on peripheral tissues like adipose tissue and the liver, improving glucose and lipid metabolism.[9]
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of Rimonabant-d10 Hydrochloride. While the lack of publicly available, specific protocols necessitates a reliance on established chemical principles and analogous reactions, the outlined methodologies offer a robust starting point for researchers. The characterization data provided, including expected spectroscopic and chromatographic profiles, will aid in the verification of the synthesized compound. Rimonabant-d10 Hydrochloride remains a crucial tool for quantitative bioanalysis and for studies aimed at understanding the metabolism and pharmacokinetics of Rimonabant.
Disclaimer: The synthetic protocols described in this document are proposed based on existing literature for the non-deuterated compound and general chemical knowledge. These procedures have not been independently validated and should be performed by qualified personnel in a properly equipped laboratory with all necessary safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuterated Reagents for Pharmaceuticals â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Rimonabant-d10 - Applications - CAT N°: 9001821 [bertin-bioreagent.com]
- 8. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Piperidine (Dââ, 98%)- Cambridge Isotope Laboratories, DLM-1058-1 [isotope.com]
